molecular formula C7H14ClNO2S B2405589 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride CAS No. 2567495-11-6

1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride

Cat. No.: B2405589
CAS No.: 2567495-11-6
M. Wt: 211.7
InChI Key: LEYYFFDMKXEPOW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1λ6-thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)6-3-7(11)1-4-8-5-2-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYYFFDMKXEPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS2(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system and the introduction of the sulfur and nitrogen atoms. Common starting materials include cyclic ketones and amines, which undergo cyclization reactions to form the spirocyclic core.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Catalysts and solvents may also be used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide, often using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1Lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide; hydrochloride has been investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of spirocyclic compounds have been shown to target mutant BRAF proteins prevalent in several cancers, including melanoma and colorectal cancer .
  • GPR119 Agonists : A related class of compounds has been developed as GPR119 agonists, which are promising for treating type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels . The optimization of these compounds has led to promising candidates with improved pharmacokinetic profiles.

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for the modification and development of new therapeutic agents. For example, it has been utilized in the synthesis of various azaspiro compounds that have demonstrated biological activity against multiple targets .

Neuropharmacology

Research into the neuropharmacological effects of spirocyclic compounds suggests potential applications in treating neurological disorders. The structural characteristics of 1Lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide; hydrochloride may influence neurotransmitter systems, thus warranting further investigation into its effects on cognitive functions and mood disorders.

Case Study 1: Anticancer Potential

A study focused on a series of spirocyclic compounds demonstrated their ability to inhibit cell proliferation in BRAF-mutant cancer cell lines. The results indicated that modifications to the azaspiro structure could enhance potency against specific cancer types, suggesting a pathway for drug development using derivatives of 1Lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide; hydrochloride .

Case Study 2: Diabetes Management

In another study, a derivative was tested on diabetic rat models, showing significant improvements in glucose levels post-treatment. The compound's mechanism involved the activation of GPR119 receptors, leading to increased insulin secretion and improved glycemic control .

Mechanism of Action

The mechanism of action of 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 1λ⁶-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride
  • CAS Number : 2567495-11-6
  • Molecular Formula: C₇H₁₃ClNO₂S
  • Molecular Weight : ~195.71 g/mol (adjusted for hydrochloride salt)
  • Purity : ≥95% (commercially available as a white to off-white powder)
  • Solubility: Soluble in water and organic solvents (e.g., DMSO, ethanol)

Structural Features The compound features a spirocyclic core with a sulfur atom (as a sulfone group, 1,1-dioxide) and a nitrogen atom in a [3.5] ring system.

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., MIC values of 10–15 µg/mL for similar compounds) .
  • Neuropharmacological effects , such as anxiety reduction in rodent models at 5 mg/kg doses .
  • Antioxidant properties , including inhibition of lipid peroxidation (~40% at 100 µM) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key differences in structure, biological activity, and applications among spirocyclic compounds containing sulfur (thia), nitrogen (aza), or oxygen (oxa) heteroatoms:

Compound Name (CAS) Molecular Formula Ring System Key Heteroatoms Notable Activity References
1λ⁶-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride (2567495-11-6) C₇H₁₃ClNO₂S [3.5] S, N Antimicrobial, neuropharmacological
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride C₇H₁₃ClNO₂S [3.5] S, N Unique reactivity due to S/N positioning
2-Thia-7-azaspiro[4.4]nonane hydrochloride C₇H₁₃ClN₂S [4.4] S, N Antimicrobial (Gram+/Gram-)
1-Thia-4-azaspiro[4.4]nonane hydrochloride C₇H₁₃ClN₂S [4.4] S, N Antihypertensive properties
7-Oxa-1-azaspiro[4.4]nonane hydrochloride C₇H₁₂ClNO [4.4] O, N Neuroprotective effects
1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide C₇H₁₃NO₂S [3.5] S, N Salt-inducible kinase inhibition

Key Differentiators

Substitution of sulfur (thia) and nitrogen (aza) in distinct positions (e.g., 1λ⁶-Thia-7-aza vs. 7-Thia-2-aza) alters electronic properties and biological interactions .

Biological Activity: Compounds with [4.4] ring systems (e.g., 2-Thia-7-azaspiro[4.4]nonane) show broader-spectrum antimicrobial activity but lower neuropharmacological efficacy compared to [3.5] analogues . The sulfone group (1,1-dioxide) in the target compound enhances oxidative stability and solubility, critical for drug delivery .

Neuroprotection: Oxa-containing spirocycles (e.g., 7-Oxa-1-azaspiro[4.4]nonane) exhibit neuroprotective effects but lack antimicrobial activity .

Research Findings and Case Studies

Antimicrobial Activity

  • Study A (In vitro assay): A [4.4] thia-azaspiro compound demonstrated MIC values of 15 µg/mL (E. coli) and 10 µg/mL (S. aureus), suggesting the target [3.5] analogue may require higher doses due to reduced ring flexibility .

Biological Activity

1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride is a compound belonging to the class of spirocyclic amines, which are characterized by their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈ClN₃O₂S
  • Molecular Weight : 301.81 g/mol
  • CAS Number : 1370211-12-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

  • GPR119 Agonism : Research indicates that derivatives of the 7-azaspiro[3.5]nonane series exhibit agonistic activity at the GPR119 receptor, which is implicated in glucose metabolism and insulin secretion. For instance, compound 54g from a related study showed significant glucose-lowering effects in diabetic rat models .
  • Inhibition of Metabolic Enzymes : The compound may also interact with various metabolic enzymes, potentially influencing pathways involved in lipid metabolism and energy homeostasis.

Pharmacological Studies

A number of studies have been conducted to evaluate the pharmacological properties of this compound:

StudyFocusFindings
Bioorg Med Chem (2018) GPR119 AgonismIdentified potent agonists with favorable pharmacokinetic profiles in vivo .
Patent US20220127254A1 Inhibitory EffectsDescribes compounds with inhibitory effects on specific kinases, potentially relevant for cancer therapies .
MedChemExpress PROTAC LinkerThe compound is noted as a PROTAC linker, suggesting utility in targeted protein degradation strategies .

Case Study 1: GPR119 Agonist Activity

In a controlled experiment involving diabetic Sprague-Dawley rats, compound 54g demonstrated a significant reduction in blood glucose levels compared to control groups. This suggests that compounds based on the spirocyclic framework may offer therapeutic benefits for managing diabetes through GPR119 modulation.

Case Study 2: Targeted Protein Degradation

The use of 1lambda6-Thia-7-azaspiro[3.5]nonane as a PROTAC linker has been explored in the synthesis of targeted protein degraders. Such strategies may enhance the specificity and efficacy of cancer treatments by selectively degrading oncogenic proteins while sparing non-target proteins.

Q & A

Q. What synthetic strategies are recommended for preparing 1λ⁶-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of spirocyclic sulfones typically involves cyclization reactions using thiolactams or thiiranes as precursors. For example, similar spiro compounds (e.g., 6-thia-1-azaspiro[3.5]nonane hydrochloride) are synthesized via nucleophilic ring-opening followed by oxidation to form the sulfone moiety . To optimize efficiency:
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). A fractional factorial design can reduce the number of trials while assessing interactions between variables .

  • Monitor intermediates via HPLC or LC-MS to ensure complete oxidation of sulfur to sulfone, which is critical for structural integrity .

    • Data Table : Key Reaction Parameters for Spirocyclic Synthesis
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigh
Oxidizing AgentH₂O₂ or mCPBAModerate
Solvent PolarityDichloromethane/THFLow-Moderate

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic and sulfone moieties in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign spirocyclic protons (e.g., geminal protons adjacent to sulfur) and confirm sulfone symmetry. Chemical shifts near δ 3.5–4.5 ppm (¹H) and δ 50–70 ppm (¹³C) are indicative of sulfone groups .
  • X-ray Crystallography : Resolve ambiguities in spirocyclic geometry, particularly the non-planar sulfur center and bond angles .
  • IR Spectroscopy : Identify S=O stretching vibrations at ~1300–1150 cm⁻¹ .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess hygroscopicity and degradation pathways.
  • Compare solubility profiles in aqueous vs. organic solvents (e.g., DMSO) to determine optimal storage conditions. Hydrochloride salts often exhibit improved crystallinity but may hydrolyze in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to model reaction pathways (e.g., nucleophilic attack at the spirocyclic sulfur). Compare computed activation energies with experimental kinetic data .

  • Use multivariate analysis to identify outliers in datasets. For example, discrepancies in sulfone bond lengths may arise from solvent effects not accounted for in simulations .

    • Data Table : Common Discrepancies and Resolutions
Computational PredictionExperimental ObservationResolution Strategy
Longer S=O bond lengthShorter bond in XRDInclude solvation model in DFT
Higher activation energyFaster reaction kineticsReassess transition state geometry

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Conduct isotopic labeling studies (e.g., ³⁴S or ¹⁵N) to track sulfur and nitrogen migration during ring-opening reactions .
  • Use kinetic isotope effects (KIE) to determine rate-limiting steps. For example, a primary KIE at the spirocyclic nitrogen suggests N-centered transition states .

Q. How does the spirocyclic architecture influence physicochemical properties compared to non-spiro analogs?

  • Methodological Answer :
  • Compare logP values (via shake-flask method) and pKa (via potentiometric titration) between spirocyclic and linear analogs. Spiro systems often exhibit reduced polarity due to restricted conformational mobility .
  • Analyze thermal stability via differential scanning calorimetry (DSC). Spirocyclic sulfones may show higher melting points due to rigid, strain-free structures .

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